Antibiótico PF 1052

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

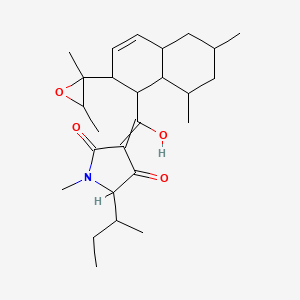

Antibiotic PF 1052 is an antibiotic that is extracted from a natural product library . It is a neutrophil migration inhibitor and also has antibacterial properties . It is active against S. aureus, S. parvulus, and C. perfringens .

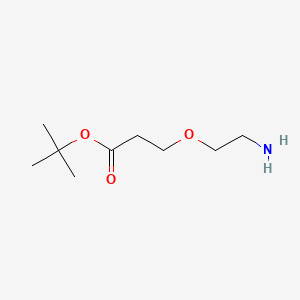

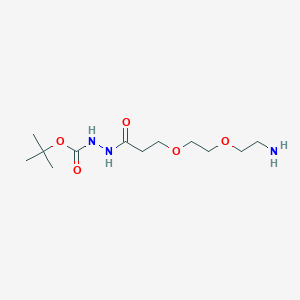

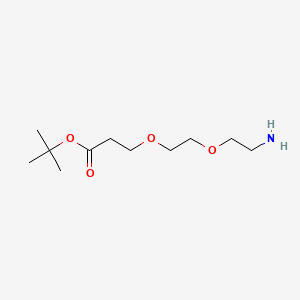

Molecular Structure Analysis

The molecular weight of Antibiotic PF 1052 is 429.59 and its formula is C26H39NO4 . The InChI code is 1S/C26H39NO4/c1-8-14(3)22-24(29)21(25(30)27(22)7)23(28)20-18(26(6)16(5)31-26)10-9-17-12-13(2)11-15(4)19(17)20/h9-10,13-20,22,28H,8,11-12H2,1-7H3/b23-21+ .

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Se ha encontrado que el Antibiótico PF 1052 es activo contra varias cepas bacterianas, incluidas S. aureus, S. parvulus y C. perfringens {svg_1}. Esto sugiere que podría utilizarse en el tratamiento de infecciones causadas por estas bacterias.

Inhibición de la Migración de Neutrófilos

La investigación ha demostrado que el this compound puede inhibir la migración de neutrófilos en un ensayo de herida utilizando larvas de pez cebra que expresan neutrófilos etiquetados con GFP {svg_2}. Esto podría ser potencialmente útil para controlar la inflamación y la respuesta inmune.

Selectividad para la Migración de Neutrófilos

Curiosamente, se ha descubierto que el this compound es selectivo para la migración de neutrófilos sobre la migración de macrófagos en larvas de pez cebra {svg_3}. Esta selectividad podría ser beneficiosa para desarrollar terapias dirigidas.

Investigación Proteómica

El this compound se ha utilizado en investigación proteómica {svg_4}. La proteómica es el estudio a gran escala de proteínas, y este compuesto podría utilizarse para estudiar la función y las interacciones de las proteínas.

Estudios de Metabolitos Fúngicos

Como metabolito fúngico originalmente aislado de Phoma {svg_5}, el this compound podría utilizarse en estudios que investigan los procesos metabólicos de los hongos.

Investigación de la Inflamación y las Enfermedades Infecciosas

Dados sus efectos sobre la migración de neutrófilos y su actividad antibacteriana, el this compound podría utilizarse en la investigación de la inflamación y las enfermedades infecciosas {svg_6}.

Mecanismo De Acción

Target of Action

Antibiotic PF 1052, also known as (E)-5-(sec-butyl)-3-((2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)(hydroxy)methylene)-1-methylpyrrolidine-2,4-dione, primarily targets neutrophils . Neutrophils are a type of white blood cell that play a crucial role in the body’s immune response. They are the first cells to migrate towards a site of infection and begin the process of eliminating the invading microbes.

Mode of Action

Antibiotic PF 1052 inhibits the migration of neutrophils . It reduces the formation of pseudopodia, which are extensions of the cell membrane that aid in cell movement, and induces rounding of neutrophils .

Pharmacokinetics

The compound has a molecular weight of 429.60 , which is within the range generally considered favorable for oral bioavailability. Its predicted solubility and distribution coefficients (LogS and LogP) suggest that it may have a balance of hydrophilic and lipophilic properties conducive to both solubility and permeability .

Result of Action

The primary result of Antibiotic PF 1052’s action is the inhibition of neutrophil migration . This could potentially limit the inflammatory response, as neutrophils are key mediators of inflammation. The compound also exhibits antibacterial activity, particularly against Staphylococcus aureus, Streptococcus parvulus, and Clostridium perfringens .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Antibiotic PF 1052 plays a crucial role in biochemical reactions, particularly in inhibiting neutrophil migration. This compound interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with neutrophil cells, where it inhibits their migration, thereby reducing inflammation and bacterial infection . The compound’s antibacterial properties are attributed to its ability to inhibit the growth of bacteria such as Staphylococcus aureus, Streptococcus parvulus, and Clostridium perfringens . The nature of these interactions involves binding to specific bacterial proteins, disrupting their normal function and leading to bacterial cell death.

Cellular Effects

Antibiotic PF 1052 has significant effects on various types of cells and cellular processes. In neutrophils, it inhibits migration, which is a critical step in the inflammatory response . This inhibition reduces the accumulation of neutrophils at infection sites, thereby decreasing inflammation. Additionally, the compound affects bacterial cells by inhibiting their growth and proliferation . This inhibition is achieved through the disruption of bacterial cell wall synthesis and protein function, leading to cell death. The compound also influences cell signaling pathways, gene expression, and cellular metabolism in both neutrophils and bacterial cells .

Molecular Mechanism

The molecular mechanism of action of Antibiotic PF 1052 involves several key processes. At the molecular level, the compound binds to specific bacterial proteins, inhibiting their function and leading to bacterial cell death . This binding interaction disrupts the normal synthesis of the bacterial cell wall and proteins, which are essential for bacterial survival. Additionally, the compound inhibits neutrophil migration by interacting with specific receptors on the neutrophil surface, preventing their movement towards infection sites . This inhibition reduces inflammation and bacterial infection.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Antibiotic PF 1052 change over time. The compound is stable under desiccating conditions and can be stored for up to 12 months at -20°C . Over time, the compound’s inhibitory effects on neutrophil migration and bacterial growth remain consistent, demonstrating its long-term efficacy. Degradation of the compound may occur if not stored properly, leading to reduced effectiveness . Long-term studies in vitro and in vivo have shown that the compound maintains its inhibitory effects on neutrophil migration and bacterial growth over extended periods .

Dosage Effects in Animal Models

The effects of Antibiotic PF 1052 vary with different dosages in animal models. At lower doses, the compound effectively inhibits neutrophil migration and bacterial growth without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to healthy cells and tissues . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired inhibitory effects on neutrophil migration and bacterial growth . Careful dosage optimization is necessary to balance efficacy and safety in animal models.

Metabolic Pathways

Antibiotic PF 1052 is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes enzymatic reactions to form metabolites . These metabolites are then excreted from the body through the kidneys. The compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Additionally, the compound’s antibacterial properties can disrupt bacterial metabolic pathways, leading to bacterial cell death .

Transport and Distribution

Within cells and tissues, Antibiotic PF 1052 is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, the compound accumulates in specific cellular compartments, where it exerts its inhibitory effects on neutrophil migration and bacterial growth . The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and affinity for specific cellular components .

Subcellular Localization

Antibiotic PF 1052 localizes to specific subcellular compartments, where it exerts its activity and function. The compound is primarily found in the cytoplasm and cell membrane of neutrophils and bacterial cells . In neutrophils, the compound interacts with surface receptors and intracellular signaling molecules to inhibit migration . In bacterial cells, the compound targets the cell wall and intracellular proteins, disrupting their function and leading to cell death . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments .

Propiedades

IUPAC Name |

5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39NO4/c1-8-14(3)22-24(29)21(25(30)27(22)7)23(28)20-18(26(6)16(5)31-26)10-9-17-12-13(2)11-15(4)19(17)20/h9-10,13-20,22,28H,8,11-12H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWKEUKXVOMELT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)C(=C(C2C(C=CC3C2C(CC(C3)C)C)C4(C(O4)C)C)O)C(=O)N1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride](/img/structure/B605447.png)